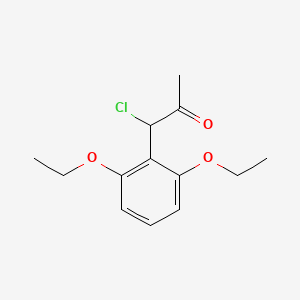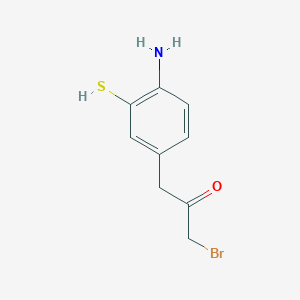
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 4-amino-3-mercaptophenol with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s amino and mercapto groups make it a useful building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its amino and mercapto groups. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, which may account for its observed biological activities .
Comparison with Similar Compounds
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one can be compared with other similar compounds such as:
4-Amino-3-mercapto-1,2,4-triazole: Known for its antifungal and anticancer activities.
4-Amino-3-mercapto-1,2,4-triazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Amino-3-mercapto-1,2,4-thiadiazole: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its bromopropanone moiety, which provides additional reactivity and potential for further functionalization .
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(4-amino-3-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(11)9(13)4-6/h1-2,4,13H,3,5,11H2 |
InChI Key |
XROWFVSEHURCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


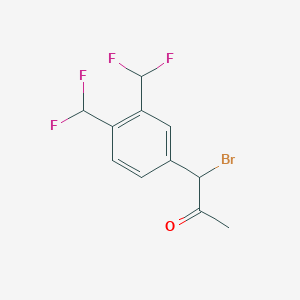

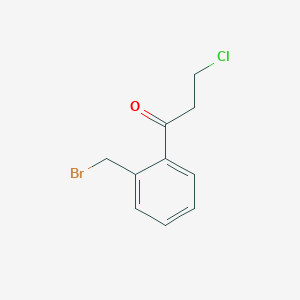
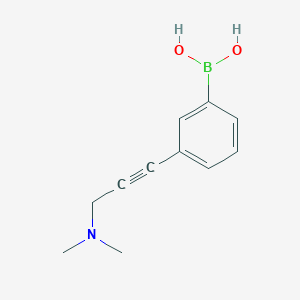
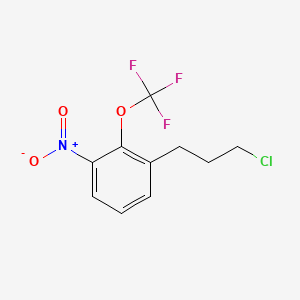


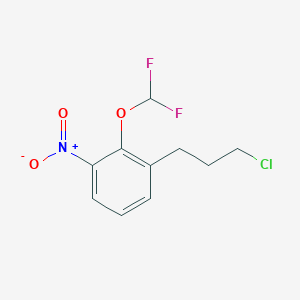
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)



![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
